1-[2-methyl-1-(4-methylphenyl)-5-(prop-2-yn-1-yloxy)-1H-indol-3-yl]ethanone
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Overview
Description
1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a methylphenyl group, a prop-2-yn-1-yloxy group, and an ethanone moiety attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the indole derivative with propargyl alcohol under basic conditions to form the prop-2-yn-1-yloxy group.
Formation of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the methylphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
1-(4-METHYLPHENYL)-2-(1H-INDOL-3-YL)ETHAN-1-ONE: Similar structure but lacks the prop-2-yn-1-yloxy group.
1-(4-METHYLPHENYL)-2-(1H-INDOL-3-YL)PROP-2-YNE: Similar structure but lacks the ethanone moiety.
Uniqueness: 1-[2-METHYL-1-(4-METHYLPHENYL)-5-(PROP-2-YN-1-YLOXY)-1H-INDOL-3-YL]ETHAN-1-ONE is unique due to the presence of the prop-2-yn-1-yloxy group and the ethanone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[2-methyl-1-(4-methylphenyl)-5-prop-2-ynoxyindol-3-yl]ethanone |
InChI |
InChI=1S/C21H19NO2/c1-5-12-24-18-10-11-20-19(13-18)21(16(4)23)15(3)22(20)17-8-6-14(2)7-9-17/h1,6-11,13H,12H2,2-4H3 |
InChI Key |
SAMBHEHPFJUSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OCC#C)C(=O)C)C |
Origin of Product |
United States |
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